

Mass Spectrometry Analysis of Ethyl 5-chloroindole-2-carboxylate: A Comparative Guide

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Compound of Interest

Compound Name: Ethyl 5-chloroindole-2-carboxylate

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This guide provides a detailed mass spectrometry analysis of **Ethyl 5-chloroindole-2-carboxylate**, a compound of interest for researchers, scientists, and drug development professionals. Through a comparative approach with related molecules, this document offers insights into its fragmentation patterns and outlines the experimental protocols for its analysis.

Introduction to Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of drug development and chemical research, it is an indispensable tool for compound identification, purity assessment, and structural elucidation. The fragmentation pattern of a molecule in a mass spectrometer provides a unique "fingerprint" that can be used to identify it and understand its chemical properties.

This guide focuses on the electron ionization (EI) mass spectrometry of **Ethyl 5-chloroindole-2-carboxylate**. We will compare its fragmentation behavior with two related compounds: Ethyl 4-chlorobenzoate, a simpler aromatic chloro-ester, and Ethyl indole-2-carboxylate, its non-chlorinated analog. This comparative analysis will highlight the influence of the chloro- and indole- moieties on the fragmentation pathways.

Comparative Mass Spectral Data

The following tables summarize the key mass spectral data for **Ethyl 5-chloroindole-2-carboxylate** and its two comparator compounds.

Table 1: Key Mass Spectral Peaks for **Ethyl 5-chloroindole-2-carboxylate**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ ClNO ₂	PubChem[1]
Molecular Weight	223.66 g/mol	PubChem[1]
Major Ions (m/z)		
223 (Molecular Ion)	2nd Highest Abundance	PubChem[1]
179	3rd Highest Abundance	PubChem[1]
177 (Base Peak)	Highest Abundance (100%)	PubChem[1]

Table 2: Mass Spectral Data for Ethyl 4-chlorobenzoate

m/z	Relative Intensity (%)	Proposed Fragment Ion
186	5.3	[M+2] ⁺ • (with ³⁷ Cl)
184	15.8	[M] ⁺ • (with ³⁵ Cl)
158	10.9	[M - C ₂ H ₄] ⁺ •
141	33.3	[M - OC ₂ H ₅] ⁺ (with ³⁷ Cl)
139	100.0	[M - OC ₂ H ₅] ⁺ (with ³⁵ Cl)
113	9.8	[C ₆ H ₄ Cl] ⁺
111	29.8	[C ₆ H ₄ Cl] ⁺
75	17.5	[C ₆ H ₃] ⁺

Source: NIST WebBook, ChemicalBook[2][3]

Table 3: Mass Spectral Data for Ethyl indole-2-carboxylate

m/z	Relative Intensity (%)	Proposed Fragment Ion
189	65.0	$[M]^{+\bullet}$
161	15.0	$[M - C_2H_4]^{+\bullet}$
144	100.0	$[M - OC_2H_5]^+$
116	40.0	$[C_8H_6N]^+$
89	25.0	$[C_7H_5]^+$

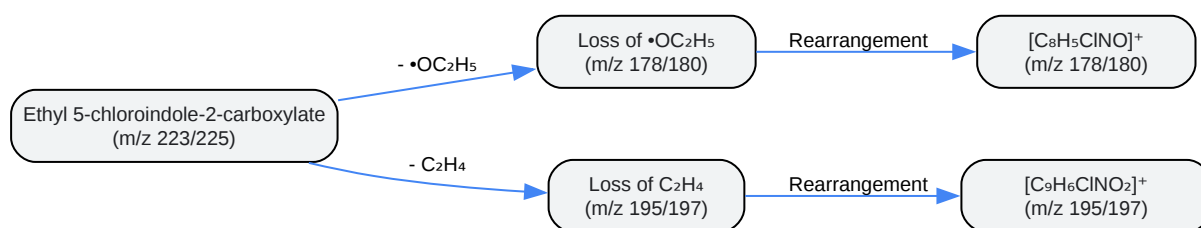
Source: NIST WebBook[4]

Fragmentation Pathways and Mechanisms

The fragmentation of these esters under electron ionization typically involves several key pathways, including the loss of the ethoxy group, elimination of ethylene, and cleavages within the aromatic ring system.

Ethyl 5-chloroindole-2-carboxylate Fragmentation Pathway

The fragmentation of **Ethyl 5-chloroindole-2-carboxylate** is initiated by the ionization of the molecule. The molecular ion at m/z 223 is observed. The base peak at m/z 177 corresponds to the loss of the ethoxy radical ($\bullet OC_2H_5$). The presence of the chlorine atom is evident from the isotopic peak at m/z 179.



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Caption: Proposed fragmentation of **Ethyl 5-chloroindole-2-carboxylate**.

Comparison of Fragmentation Pathways

The fragmentation patterns of the three compounds reveal the influence of their structural differences.

- **Loss of Ethoxy Group:** All three compounds show a prominent peak corresponding to the loss of the ethoxy radical, leading to the formation of a stable acylium ion. This is a characteristic fragmentation pathway for ethyl esters.
- **Influence of the Chloro Group:** In **Ethyl 5-chloroindole-2-carboxylate** and Ethyl 4-chlorobenzoate, the presence of chlorine is confirmed by the characteristic M+2 isotopic pattern for fragments containing the chlorine atom.
- **Influence of the Indole Moiety:** The fragmentation of the indole-containing compounds is more complex than that of the simple benzoate ester, with additional fragmentation pathways involving the indole ring system.

Experimental Protocols

The following is a general protocol for the mass spectrometry analysis of **Ethyl 5-chloroindole-2-carboxylate** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

A. Sample Preparation

- Dissolve a small amount (approximately 1 mg) of **Ethyl 5-chloroindole-2-carboxylate** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

B. GC-MS Instrumentation and Conditions

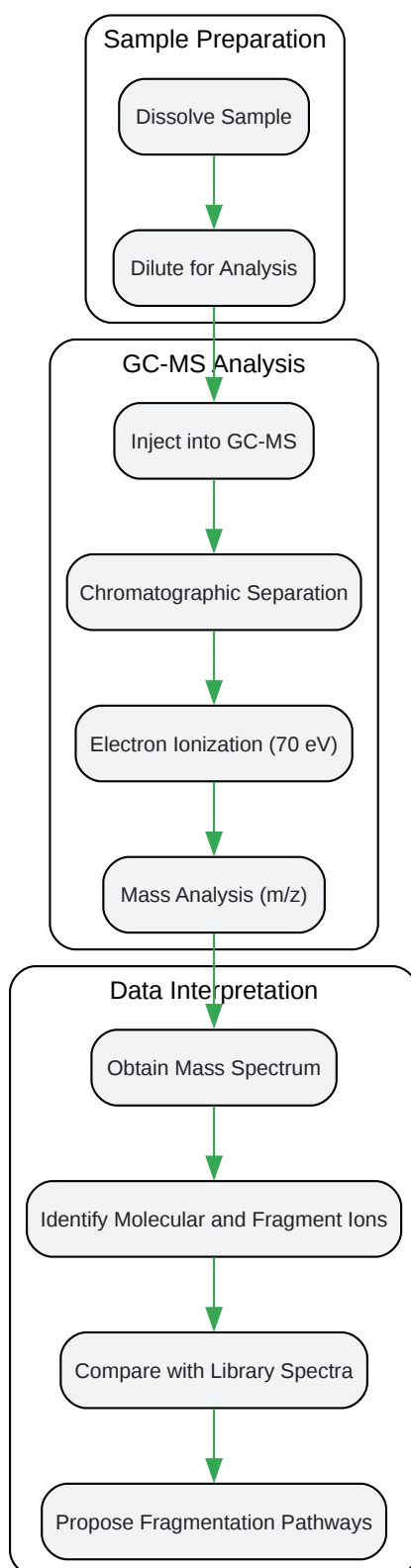
- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- MS Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Electron Energy: 70 eV.
- Mass Range: m/z 40-400.

C. Data Analysis

- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to **Ethyl 5-chloroindole-2-carboxylate**.
- Identify the molecular ion and major fragment ions.
- Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.
- Propose fragmentation pathways based on the observed ions and known fragmentation rules for similar compounds.

Experimental Workflow Diagram



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Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry analysis of **Ethyl 5-chloroindole-2-carboxylate** reveals a characteristic fragmentation pattern dominated by the loss of the ethoxy group. Comparison with Ethyl 4-chlorobenzoate and Ethyl indole-2-carboxylate highlights the distinct contributions of the chloro substituent and the indole ring to the overall mass spectrum. This guide provides researchers with the necessary data and protocols to confidently identify and characterize this compound using mass spectrometry.

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References

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